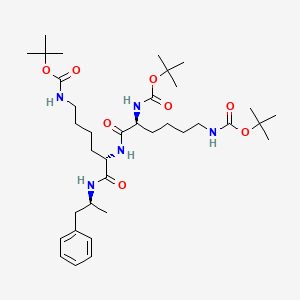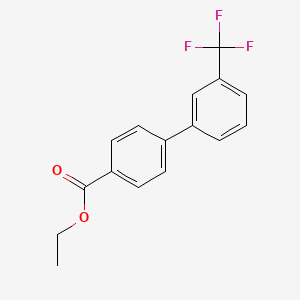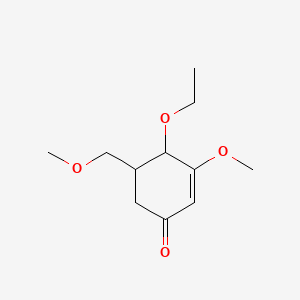
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is a heterocyclic compound that belongs to the class of dihydropyranones. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the dihydropyranone ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as N-heterocyclic carbenes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of 5-acetyl-2-oxo-4-hydroxy-3-methyl-2,3-dihydropyran-6-one.
Reduction: Formation of 5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-ol.
Substitution: Formation of various substituted dihydropyranones depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the acetyl and ethoxy groups can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyran-2-one: Another dihydropyranone with similar structural features but different substituents.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and ethoxy groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H14O5 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H14O5/c1-4-14-10-5(2)8(12)7(6(3)11)9(13)15-10/h5,10,12H,4H2,1-3H3 |
InChI Key |
REUKFORRRHEQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(=C(C(=O)O1)C(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


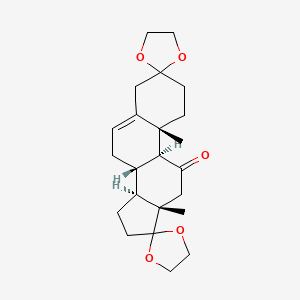
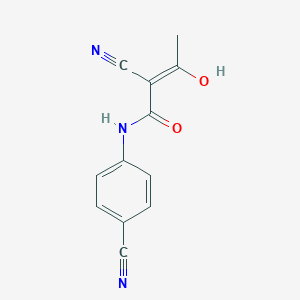




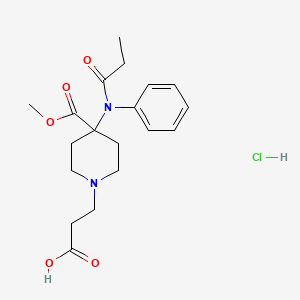
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
